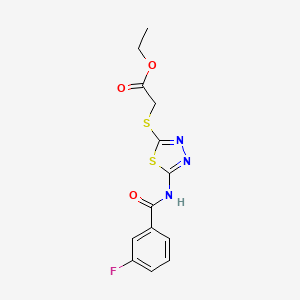

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a thioacetate group and at position 5 with a 3-fluorobenzamido moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and antifungal activities . This compound is synthesized via nucleophilic substitution or alkylation reactions involving thiol-containing intermediates and ethyl chloroacetate, a method widely employed for similar derivatives .

Properties

IUPAC Name |

ethyl 2-[[5-[(3-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZHVAGJZBQJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced by reacting the thiadiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.

Induction of Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzamido group, the nature of the thio-linked side chain, and modifications to the ester group. These alterations significantly influence melting points, solubility, and reactivity.

Table 1: Comparative Physicochemical Data

Key Observations :

- Fluorine vs.

- Thioalkyl vs. Acetamide Side Chains : Derivatives with acetamide side chains (e.g., 5e, 5f) exhibit higher melting points (132–160°C) compared to esters, suggesting stronger intermolecular interactions .

- Synthetic Yields : Alkylation reactions with ethyl chloroacetate typically yield 68–88% , indicating robust scalability for such derivatives.

Anticancer Potential

- Target Compound : The 3-fluorobenzamido group may enhance bioactivity via increased electron-withdrawing effects and improved DNA intercalation or enzyme inhibition.

Antifungal Activity

- Thiadiazole-Oxadiazole Hybrids: Analogs with cyclohexylamino groups (e.g., ) demonstrated potent inhibition of Candida ergosterol biosynthesis, suggesting the target compound’s fluorinated aromatic system may similarly disrupt fungal membranes .

Antioxidant Properties

- Schiff’s Base Derivatives (Compounds 5–7): Thiadiazole-linked phenoxyacetates exhibited radical scavenging activity, implying that the target compound’s thioacetate group could contribute to antioxidant effects .

Biological Activity

Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole structure is synthesized by reacting thiosemicarbazide with appropriate carboxylic acid derivatives.

- Amide Coupling : The introduction of the 3-fluorobenzamido group is achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC).

- Final Thioester Formation : The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to yield the target compound.

2.1 Antitumor Activity

Recent studies have focused on the antitumor properties of this compound. Evaluations against various human tumor cell lines have shown promising results:

- Cell Lines Tested : The compound was tested against HL-60 (promyelocytic leukemia), SKOV-3 (ovarian carcinoma), and MOLT-4 (T-cell leukemia).

- Inhibitory Effects :

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | Not specified | Antiproliferative |

| SKOV-3 | 19.5 | Apoptosis induction |

| MOLT-4 | Inactive | Rapid hydrolysis |

2.2 Antiviral Activity

The compound's structural features suggest potential antiviral properties. Thiadiazole derivatives have been noted for their activity against various viral strains:

3. Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Thiadiazole Core : This moiety is crucial for the biological activity due to its ability to interact with various biological targets.

- Fluorobenzamido Group : The presence of fluorine enhances lipophilicity and may improve binding affinity to target enzymes or receptors .

4. Conclusion

This compound demonstrates significant promise as an antitumor agent and potentially possesses antiviral properties. Continued research into its mechanism of action and further optimization could lead to the development of novel therapeutic agents based on this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.